molecular formula C20H21N5O2 B2910305 1-(3-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine CAS No. 1251704-73-0

1-(3-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine

Cat. No.: B2910305
CAS No.: 1251704-73-0
M. Wt: 363.421
InChI Key: OUXMNSLZPUOBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores: a piperazine ring and a 1H-pyrazole moiety. The piperazine ring is a common feature in many biologically active compounds and approved therapeutics, often utilized to optimize physicochemical properties and serve as a conformational scaffold to position key pharmacophoric elements for target engagement . Piperazine-containing molecules have demonstrated activity across a wide range of therapeutic targets, including kinases, GPCRs, and viral enzymes . Simultaneously, the 1H-pyrazole core is recognized as a versatile scaffold with a broad spectrum of reported pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects . The integration of these subunits into a single molecule, particularly through a carbonyl linker that can participate in hydrogen bonding, makes this compound a valuable intermediate for researchers. It is primarily intended for the synthesis and evaluation of novel bioactive molecules, such as the development of targeted protein kinase inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-27-18-5-2-4-17(14-18)23-10-12-24(13-11-23)20(26)16-6-7-19(21-15-16)25-9-3-8-22-25/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXMNSLZPUOBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the pyridine ring: This might involve a Hantzsch pyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling reactions: The final step would involve coupling the pyrazole, pyridine, and piperazine rings through various organic reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the pyrazole or pyridine rings.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonates could be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have a wide range of applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Core Piperazine Derivatives
  • 1-(3-Methoxyphenyl)piperazine dihydrochloride ():
    • A simpler analog lacking the pyridine-pyrazole-carbonyl group.
    • Synthesis involves nucleophilic substitution or esterification, similar to methods in and .
    • Key differences: The absence of the pyridine-pyrazole moiety reduces molecular complexity and likely alters solubility (dihydrochloride salt vs. free base) .
Pyridine-Pyrazole Hybrids
  • T-788 ():

    • Structure: (8aR)-1,1-diphenyl-7-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one.
    • Comparison: Shares the pyridine-pyrazole-carbonyl motif but incorporates an oxazolo-pyrazine core instead of piperazine.
    • Relevance: Demonstrated as a hit compound in kinase-related studies, highlighting the importance of the pyrazole-pyridine fragment in binding interactions .
  • 1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine (): Structure: Thiadiazole replaces the 3-methoxyphenyl group, and a trifluoromethyl group is present on pyridine. Molecular Weight: 343.33 g/mol (vs. ~395 g/mol estimated for the target compound).

Physicochemical Properties

Table 1: Comparison of Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound (Estimated) ~395 N/A N/A 3-Methoxyphenyl, pyrazole-pyridine
1-(3-Methoxyphenyl)piperazine () 246.7 (free base) N/A >80 3-Methoxyphenyl
Compound 14 () ~450 (estimated) 74.2–75.4 68 3-Methoxyphenyl, dihydroindenyl
Compound 15 () ~450 (estimated) 78.1–79.3 45 4-Methoxyphenyl, dihydroindenyl
  • Key Observations :
    • Substituent position affects yield: 3-Methoxyphenyl derivatives (e.g., Compound 14, 68% yield) are synthesized more efficiently than 4-substituted analogs (Compound 15, 45%) .
    • Pyridine-pyrazole-carbonyl groups increase molecular weight and likely reduce solubility compared to simpler piperazines.
Antibacterial and Receptor-Binding Profiles
  • 1-(2-Methoxyphenyl)-piperazine derivatives ():

    • Exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Highlight: (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine shows superior activity, emphasizing the role of methoxy positioning .
  • Dopamine D2 Receptor Affinity ():

    • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine has high D2 receptor affinity.
    • Structural Insight: The nitrobenzyl group enhances binding, suggesting that electron-withdrawing substituents on aromatic rings improve receptor interactions .
Kinase Inhibition Potential
  • T-788 (): As a kinase inhibitor lead, its pyridine-pyrazole-carbonyl moiety may interact with ATP-binding pockets.

Biological Activity

1-(3-Methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound integrates several functional groups, including a piperazine ring, a pyridine ring, and a pyrazole moiety, which contribute to its diverse biological interactions.

  • Molecular Formula : C20H21N5O2
  • Molecular Weight : 363.4 g/mol
  • CAS Number : 1251593-45-9
  • Purity : Typically around 95%.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties. The following sections summarize key findings from recent research.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Against Cell Lines : Compounds structurally similar to this compound showed IC50 values ranging from 28.8 to 124.6 µM against different neoplastic cell lines .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT-29 (Colorectal)28.8EGFR Inhibition
Compound BMCF-7 (Breast)45.0MEK1 Inhibition
Compound CA549 (Lung)124.6c-MET Inhibition

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various protein targets associated with cancer progression:

  • Binding Affinities : The compound demonstrated favorable binding energies with key kinases involved in cancer signaling pathways, such as EGFR and MEK1, with average ΔG values around -10.68 kcal/mol and -9.95 kcal/mol respectively . This suggests a strong potential for these compounds as inhibitors in targeted cancer therapies.

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Protein Kinases : The presence of the pyrazole moiety enhances the binding affinity to protein kinases, which are often overexpressed in tumors .
  • Cell Cycle Arrest and Apoptosis Induction : Studies indicate that treatment with these compounds can lead to cell cycle arrest and apoptosis in cancer cells, further confirming their potential as therapeutic agents .

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, derivatives of the compound were tested against human breast cancer cell lines (MCF-7). The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.

Case Study 2: In Vivo Efficacy

An animal model study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with saline, highlighting its potential for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.